molecular formula C18H15F3N4O2S B8771552 4-[3-(1H-indol-3-yl)-5-(trifluoromethyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide CAS No. 313236-73-6

4-[3-(1H-indol-3-yl)-5-(trifluoromethyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide

Cat. No. B8771552
M. Wt: 408.4 g/mol
InChI Key: VUSRFTDIRYHHTA-UHFFFAOYSA-N
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Patent
US06376519B1

Procedure details

A solution of trans-1,1,1-trifluoro-4-(3-indolyl)-3-buten-2-one (5 mmol) and 4-sulfamylphenyl hydrazine hydrochloride (6 mmol) was subjected to Procedure 3. The title compound was obtained in 82% yield, m.p. 178-180° C.; C, H analysis (C16H14SO2N4F3):
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
6 mmol
Type
reactant
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[C:3](=O)/[CH:4]=[CH:5]/[C:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[NH:8][CH:7]=1.Cl.[S:19]([C:23]1[CH:28]=[CH:27][C:26]([NH:29][NH2:30])=[CH:25][CH:24]=1)(=[O:22])(=[O:21])[NH2:20]>>[S:19]([C:23]1[CH:24]=[CH:25][C:26]([N:29]2[CH:5]([C:6]3[C:14]4[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=4)[NH:8][CH:7]=3)[CH2:4][C:3]([C:2]([F:17])([F:16])[F:1])=[N:30]2)=[CH:27][CH:28]=1)(=[O:22])(=[O:21])[NH2:20] |f:1.2|

Inputs

Step One
Name
Quantity
5 mmol
Type
reactant
Smiles
FC(C(\C=C\C1=CNC2=CC=CC=C12)=O)(F)F
Step Two
Name
Quantity
6 mmol
Type
reactant
Smiles
Cl.S(N)(=O)(=O)C1=CC=C(C=C1)NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(N)(=O)(=O)C1=CC=C(C=C1)N1N=C(CC1C1=CNC2=CC=CC=C12)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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